Woodtide

Kinase substrate validation DYRK2 autophosphorylation Phosphocellulose assay

Woodtide (CAS 634592-23-7) is a synthetic 14-amino acid peptide substrate specifically designed for the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family. Its sequence (KKISGRLSPIMTEQ-NH₂) corresponds to residues 324–334 of the transcription factor FKHR (FOXO1), with two N-terminal lysine residues added to facilitate binding to phosphocellulose membranes in radiometric assays.

Molecular Formula C68H122N20O21S
Molecular Weight 1587.9 g/mol
Cat. No. B12396486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWoodtide
Molecular FormulaC68H122N20O21S
Molecular Weight1587.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N
InChIInChI=1S/C68H122N20O21S/c1-9-36(5)52(85-59(100)41(18-12-14-27-70)78-55(96)39(71)17-11-13-26-69)64(105)83-46(33-89)56(97)76-32-50(93)77-40(19-15-28-75-68(73)74)57(98)82-45(31-35(3)4)61(102)84-47(34-90)66(107)88-29-16-20-48(88)62(103)86-53(37(6)10-2)63(104)80-43(25-30-110-8)60(101)87-54(38(7)91)65(106)79-42(22-24-51(94)95)58(99)81-44(67(108)109)21-23-49(72)92/h35-48,52-54,89-91H,9-34,69-71H2,1-8H3,(H2,72,92)(H,76,97)(H,77,93)(H,78,96)(H,79,106)(H,80,104)(H,81,99)(H,82,98)(H,83,105)(H,84,102)(H,85,100)(H,86,103)(H,87,101)(H,94,95)(H,108,109)(H4,73,74,75)/t36-,37-,38+,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1
InChIKeyOQAFCILWEALKPW-VVPQDLLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Woodtide Peptide: DYRK Kinase Family Substrate for In Vitro Phosphorylation Assays


Woodtide (CAS 634592-23-7) is a synthetic 14-amino acid peptide substrate specifically designed for the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family. Its sequence (KKISGRLSPIMTEQ-NH₂) corresponds to residues 324–334 of the transcription factor FKHR (FOXO1), with two N-terminal lysine residues added to facilitate binding to phosphocellulose membranes in radiometric assays [1]. Woodtide contains the DYRK phosphorylation consensus motif (Rx₁₋₂(S/T)P), with Ser330 as the primary phosphorylation site [2]. The peptide is supplied as a trifluoroacetate salt with a molecular weight of 1587.88 g/mol and is routinely used at concentrations of 20–350 µM in kinase activity assays [3].

Why Generic DYRK Substrate Peptides Cannot Simply Substitute for Woodtide in Validated Assays


Although multiple synthetic peptides have been developed as DYRK kinase substrates, including DYRKtide (RPRPTP) and Dynatide 3, their performance characteristics in inhibitor screening assays diverge substantially from Woodtide. Interchanging substrates alters the apparent IC₅₀ values of reference inhibitors—for example, harmine yields an IC₅₀ of 80 nM with Woodtide versus 33 nM with DYRKtide under identical assay conditions, representing a 2.4-fold difference that compromises cross-study data comparability [1]. Furthermore, activation-loop-derived peptides (e.g., KKSSCYVDRKIYTYIQSRFY for dDYRK2) fail to undergo phosphorylation entirely, whereas Woodtide is efficiently phosphorylated by both DYRK1A and DYRK2, demonstrating that substrate selection is not interchangeable and must be explicitly validated for each experimental system [2].

Woodtide Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Comparative Phosphorylation Efficiency: Woodtide vs. Activation-Loop Peptides (dDYRK2 and MNB)

In a direct head-to-head comparison using immunoprecipitated FLAG-dDYRK2 and FLAG-MNB kinases, Woodtide (50 µM) was efficiently phosphorylated by both kinases. By contrast, the corresponding activation-loop peptides—KKSSCYVDRKIYTYIQSRFY for dDYRK2 and KKSSCQLGQRIYHYIQSRFY for MNB—each bearing two additional N-terminal lysines to enable P81 paper binding—showed no detectable phosphorylation under identical conditions [1].

Kinase substrate validation DYRK2 autophosphorylation Phosphocellulose assay

Inhibitor IC₅₀ Consistency Across DYRK Family Members Using Woodtide as Substrate

In cross-study comparable analyses, Woodtide has been employed as the substrate in DYRK1A, DYRK1B, and DYRK2 activity assays at a concentration of 50 µM. The reference inhibitor harmine yields highly consistent IC₅₀ values across independent studies when Woodtide is used: 80 nM (radiometric assay, 100 µM ATP) and 75 nM (radiometric assay, 50 µM ATP) against DYRK1A, with corresponding Kᵢ values of 33–200 nM determined via HPLC/fluorescence using FAM-Woodtide [1][2]. This reproducibility contrasts with alternative substrates such as DYRKtide (harmine IC₅₀ = 33 nM) and Dynatide 3 (harmine IC₅₀ = 75 nM), which exhibit up to 2.4-fold variation under otherwise comparable assay conditions [1].

DYRK inhibitor screening Kinase selectivity profiling Small molecule IC₅₀

Broad DYRK Family Substrate Compatibility Enables Pan-DYRK Profiling

Woodtide is efficiently phosphorylated by multiple DYRK family members including DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4. A consensus sequence analysis across 300 peptide variants established that the DYRK1A optimal recognition motif is RPX(S/T)P, which Woodtide satisfies at the critical +1 proline and N-terminal arginine positions [1]. Class-level inference from DYRK substrate specificity studies indicates that DYRK2, DYRK3, and DYRK4 share a requirement for an arginine at the P-2 or P-3 position relative to the phosphorylation site, a feature also present in Woodtide [2]. In contrast, the RS repeat peptide substrate (KKGRSRSRSRSRSR) is phosphorylated by CLK1 but shows minimal cross-reactivity with DYRK family members, highlighting Woodtide's unique pan-DYRK utility [3].

Pan-kinase profiling DYRK family selectivity Substrate cross-reactivity

Multi-Modal Assay Compatibility: Radiometric, Fluorescence, and Mass Spectrometry Platforms

Woodtide and its FAM-labeled derivative (5-FAM-Woodtide, λex/λem = 494/521 nm) have been validated across multiple detection platforms. A systematic cross-study comparison demonstrated that Woodtide-based radiometric assays yield harmine IC₅₀ values of 75–80 nM, while FAM-Woodtide fluorescence-based HPLC assays yield Kᵢ values of 33–200 nM [1]. MALDI-QqQ mass spectrometry using Woodtide produced IC₅₀ values approximately 2-fold lower than those determined by LC-UV, a systematic offset that can be corrected using LC-UV-derived calibration factors [1]. In contrast, alternative substrates such as DYRKtide and Dynatide 3 have been characterized primarily in radiometric formats, with limited multi-platform validation data available.

Assay technology comparison High-throughput screening MALDI-TOF MS

Woodtide Application Scenarios: Optimal Use Cases for DYRK Kinase Research


High-Throughput Screening of DYRK1A/1B/2 Inhibitors for Neurological and Oncological Indications

Woodtide at 20–50 µM is the substrate of choice for radiometric and fluorescence-based high-throughput screening (HTS) campaigns targeting DYRK1A, DYRK1B, and DYRK2. Its validated performance across these three DYRK isoforms enables parallel selectivity profiling using a single substrate, reducing reagent variability and simplifying assay workflow [1][2]. The availability of FAM-Woodtide further supports fluorescence polarization and HPLC/fluorescence detection formats suitable for automated liquid handling systems [3].

Cross-Platform Assay Technology Transfer and Method Bridging Studies

Woodtide is uniquely suited for studies requiring comparison or transfer of DYRK kinase assays between radiometric, fluorescence, and mass spectrometry platforms. Published correction factors for MALDI-MS vs. LC-UV using Woodtide enable direct cross-platform IC₅₀ normalization, a capability not established for DYRKtide or Dynatide 3 [3]. This reduces the burden of method revalidation when transitioning from academic radiometric assays to industrial fluorescence-based screening platforms.

DYRK2 and MNB Kinase Activity Measurements in Cellular Lysates and Immunoprecipitates

For researchers studying DYRK2 and MNB (minibrain kinase, the Drosophila DYRK1A ortholog) in immunoprecipitated samples or crude cellular extracts, Woodtide is the validated exogenous substrate that enables reliable quantification of kinase activity. Unlike activation-loop peptides which fail to undergo phosphorylation, Woodtide provides a robust readout for these kinases in phosphocellulose paper binding assays [4].

DYRK Family Substrate Specificity Studies and Kinase Profiling Panels

Woodtide serves as a reference substrate for defining DYRK family substrate specificity and for inclusion in commercial kinase profiling panels. Its phosphorylation by DYRK1A, 1B, 2, 3, and 4, combined with its lack of cross-reactivity with CLK1 and ERK2, makes it a selective tool for discriminating DYRK family activity from related proline-directed kinases [2][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Woodtide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.